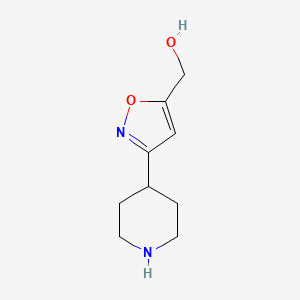

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol |

InChI |

InChI=1S/C9H14N2O2/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7/h5,7,10,12H,1-4,6H2 |

InChI Key |

FICFSHKTPFXGTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)CO |

Origin of Product |

United States |

Biological Activity and Pharmacological Relevance of 3 Piperidin 4 Yl Isoxazol 5 Yl Methanol Derivatives

Broad-Spectrum Biological Activities Associated with Isoxazole-Piperidine Hybrid Compounds

The fusion of isoxazole (B147169) and piperidine (B6355638) moieties has given rise to a class of compounds with diverse pharmacological activities. These hybrid molecules are of significant interest in drug discovery due to their potential to interact with multiple biological targets, leading to a range of therapeutic effects. nih.gov Research has shown that isoxazole-piperidine derivatives exhibit activities including, but not limited to, anticancer, anti-inflammatory, antibacterial, and antipsychotic properties. nih.govmdpi.comimpactfactor.org

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key component in several approved drugs and is known to contribute to a molecule's binding affinity and metabolic stability. nih.gov The piperidine ring, a saturated six-membered heterocycle, is a common scaffold in many biologically active compounds and often plays a crucial role in establishing interactions with target proteins. nih.gov The combination of these two rings in a single molecule can lead to synergistic effects and novel pharmacological profiles. nih.gov For instance, certain isoxazole-piperidine derivatives have been investigated for their potential in treating neurological disorders and as antagonists for G-protein coupled receptors. nih.gov The stereochemistry of the piperidine ring can also significantly influence the biological activity of these compounds. nih.gov

Investigation of Specific Enzyme or Receptor Modulation

The versatility of the isoxazole-piperidine scaffold allows for its modification to target specific enzymes and receptors involved in various disease pathways.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a critical role in the activation and function of immune cells, particularly B cells. nih.gov Its inhibition is a validated therapeutic strategy for certain B-cell malignancies and inflammatory diseases. nih.gov Several studies have focused on developing selective PI3Kδ inhibitors based on various heterocyclic scaffolds, including those containing isoxazole and piperidine moieties. mdpi.com

The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. The isoxazole-piperidine core can serve as a foundational structure, with further modifications to enhance potency and selectivity. For example, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) containing piperidine have been identified as potent PI3Kδ inhibitors. mdpi.com While direct data on (3-(Piperidin-4-yl)isoxazol-5-yl)methanol as a PI3Kδ inhibitor is limited, the general scaffold is considered promising for the development of selective inhibitors. Research has shown that the introduction of a six-membered ring like piperidine is more favorable for PI3Kδ inhibition compared to a five-membered ring. mdpi.com

| Compound | Target | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| LAS191954 | PI3Kδ | 7.8 | 38-fold over PI3Kβ | nih.gov |

| IC87114 | PI3Kδ | - | Potent and selective | nih.gov |

| Pyrazolo[1,5-a]pyrimidine-piperidine derivative | PI3Kδ | 18-1896 | - | mdpi.com |

Retinoic-Acid-Receptor-Related Orphan Receptor Gamma T (RORγt) Inverse Agonism

Retinoic-acid-receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cells, which are key players in the pathogenesis of autoimmune diseases. nih.gov The development of inverse agonists that suppress the activity of RORγt is a promising therapeutic approach for conditions like psoriasis and rheumatoid arthritis. nih.govnih.gov

Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. nih.govacs.org These compounds bind to a site on the receptor that is distinct from the orthosteric ligand-binding pocket. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that specific substitutions on the isoxazole core are crucial for potency and selectivity. For instance, a 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety have been shown to be optimal. acs.org The optimization of an initial lead isoxazole compound, FM26, resulted in derivatives with low nanomolar potency and significant cellular activity. nih.govacs.org

| Compound | Target | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| FM26 (an isoxazole derivative) | RORγt | Inverse agonist activity | Sub-micromolar | nih.govacs.org |

| Optimized isoxazole derivatives | RORγt | Inverse agonist activity | Low nM | nih.gov |

| N-(Indazol-3-yl)piperidine-4-carboxylic acid derivative | RORγt | Allosteric inhibitor | - | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. nih.gov HDAC inhibitors have emerged as an important class of anticancer agents. nih.gov The typical pharmacophore of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group. nih.gov

| Compound/Scaffold | Target | IC50 (nM) | Key Feature | Reference |

|---|---|---|---|---|

| Acyl isoxazole derivative (Compound 12) | Class I HDACs | Picomolar | Acyl isoxazole as ZBG | nih.gov |

| 3-Hydroxy-isoxazole derivatives | HDAC6 | - | Novel ZBG | nih.gov |

| SAHA (Vorinostat) | Pan-HDAC | Submicromolar | Reference compound | nih.gov |

Choline (B1196258) Transporter (CHT) Inhibition

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine. nih.govacs.org Inhibition of CHT can modulate cholinergic signaling and is a target for the development of research tools and potential therapeutics. nih.gov

A notable example of an isoxazole-piperidine derivative with potent CHT inhibitory activity is ML352. nih.govacs.org This compound was identified through a high-throughput screen and was found to be a high-affinity and selective noncompetitive inhibitor of CHT. nih.govacs.org ML352 demonstrated no significant activity at other monoamine transporters or common receptors, highlighting its specificity. nih.gov The structure of ML352 features a (3-isopropylisoxazol-5-yl)methyl group, which is structurally related to the core of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol.

| Compound | Target | Ki (nM) | Mechanism | Reference |

|---|---|---|---|---|

| ML352 | hCHT | 92 | Noncompetitive inhibitor | nih.govacs.org |

| ML352 | Mouse forebrain synaptosomes | 166 | Noncompetitive inhibitor | acs.org |

Other Receptor/Enzyme Targets (e.g., EP3 receptor)

The prostaglandin (B15479496) E2 receptor 3 (EP3) is a G-protein coupled receptor involved in various physiological processes, including inflammation and pain. patsnap.com Blockade of the EP3 receptor is being investigated as a potential therapeutic strategy for conditions like type 2 diabetes and certain cancers. patsnap.comnih.gov While the isoxazole-piperidine scaffold has been explored for its activity at various GPCRs, specific and detailed research on its interaction with the EP3 receptor is not extensively documented in publicly available literature. The structural characteristics of isoxazole-piperidine hybrids suggest they could be adapted to target a range of receptors, but further investigation is required to establish their potential as EP3 receptor modulators.

Structure-Activity Relationship (SAR) Studies of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol Analogues

The exploration of the structure-activity relationships (SAR) for derivatives of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol is crucial for optimizing their biological activity and pharmacological properties. By systematically modifying different parts of the molecule, including the isoxazole ring, the piperidine moiety, and the hydroxymethyl group, researchers can elucidate the key structural features required for potent and selective interaction with biological targets.

Impact of Substituents on the Isoxazole Ring (C-3, C-4, C-5) on Biological Activity

The isoxazole ring is a versatile scaffold in medicinal chemistry, and the nature and position of its substituents play a critical role in determining the biological profile of the molecule. nih.gov Modifications to the isoxazole structure can significantly influence pharmacokinetic properties, improve efficacy, and reduce toxicity. nih.gov

Substituents at the C-3 Position: The C-3 position of the isoxazole ring is directly attached to the piperidine ring in the parent compound. Modifications at this position often involve altering the aryl group that is frequently attached here in many isoxazole-containing compounds. For instance, in a series of 3,5-diaryl isoxazole derivatives, the presence of a fluorine or trifluoromethyl group on the phenyl ring at this position was shown to enhance cytotoxicity against various cancer cell lines. nih.gov This suggests that electron-withdrawing groups at the C-3 position can be beneficial for certain biological activities.

Substituents at the C-4 Position: Structure-activity relationship studies focused on the C-4 position of the isoxazole ring have revealed that even minor changes can lead to significant shifts in potency. nih.gov In studies on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a positive correlation was found between the lipophilicity of the C-4 linker and the compound's potency. nih.gov This indicates that hydrophobic interactions are important for binding at this position.

Substituents at the C-5 Position: The C-5 position, which bears the hydroxymethyl group in the parent scaffold, is also a key site for modification. SAR studies have highlighted the necessity of a hydrogen-bond donor moiety at this position for certain receptor interactions. nih.gov In a series of isoxazole derivatives synthesized as potential RORγt inverse agonists, replacing or altering the group at C-5 led to significant changes in activity. For example, a nitrogen shift (from 3-position to 2-position) in a pyrrole (B145914) ring attached at C-5 resulted in a 4.5-fold decrease in potency. nih.gov This underscores the specific spatial and electronic requirements for substituents at this position.

The table below summarizes the general impact of substitutions on the isoxazole ring based on findings from various isoxazole derivatives.

| Position | Type of Substituent | Observed Effect on Biological Activity | Reference |

| C-3 | Electron-withdrawing groups (e.g., -F, -CF₃) on an attached aryl ring | Increased cytotoxic activity. | nih.gov |

| C-4 | Lipophilic linkers | Positive correlation with potency for RORγt. | nih.gov |

| C-5 | Hydrogen-bond donors | Essential for RORγt inverse agonist activity. | nih.gov |

| C-5 | Altered heterocyclic rings (e.g., positional isomers) | Significant decrease in potency. | nih.gov |

Role of the Piperidine Ring Modifications on Receptor Binding and Potency

The piperidine ring is a common motif in bioactive compounds, and its modification can influence conformation, lipophilicity, and receptor binding. nih.gov

Conformational Restriction: Introducing conformational constraints, such as bridging the piperidine ring, can provide valuable insights into the bioactive conformation required for receptor interaction. nih.gov Bridged piperidines, like 2-azanorbornane and nortropane, have been used to create more rigid analogues. nih.gov These modifications can help in understanding the spatial requirements of the receptor's binding pocket. nih.gov For instance, a quinuclidine (B89598) analogue of a P2Y₁₄R antagonist maintained high affinity, suggesting that the receptor can accommodate sterically constrained forms in the piperidine binding region. nih.gov Such rigidified derivatives can also enhance physicochemical properties by increasing the molecule's sp³ character. nih.gov

Ring Opening and Linker Modulation: Altering the piperidine ring's integrity or the linker connecting it to other parts of the molecule can also impact activity. In a series of NLRP3 inflammasome inhibitors, opening the piperidine ring to increase flexibility was explored. nih.govmdpi.com One such ring-opened compound maintained its anti-pyroptotic activity, while other variations were inactive, indicating that while some flexibility can be tolerated, the specific conformation provided by the ring is often important. nih.govmdpi.com Additionally, modulating the length and nature of linkers attached to the piperidine nitrogen can significantly affect biological outcomes. nih.gov

Substituent Effects: The nature of substituents on the piperidine ring itself is a key determinant of activity. For 4-substituted piperidines, the conformational preferences are often similar to analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, polar substituents at the 4-position can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov

The following table illustrates the effects of piperidine ring modifications on pharmacological properties.

| Modification Type | Example | Impact on Activity/Properties | Reference |

| Conformational Constraint | Bridged piperidines (e.g., 2-azanorbornane) | Maintained or increased receptor affinity; provided insight into bioactive conformation. | nih.gov |

| Ring Opening | Acyclic analogues | Variable; some maintained activity while others were inactive, suggesting conformational constraints are often important. | nih.govmdpi.com |

| 4-Position Substitution | Polar groups (e.g., -OH, -F, -Br) | Conformational preference can shift to axial upon protonation of the piperidine nitrogen. | nih.gov |

| Linker Modulation | Varying chain length attached to piperidine | Significant impact on anti-pyroptotic activity. | nih.gov |

Significance of the Hydroxymethyl Group and its Derivatization on Activity

The hydroxymethyl group at the C-5 position of the isoxazole ring is a significant feature, capable of acting as a hydrogen bond donor, which is often crucial for molecular recognition at a receptor binding site. nih.govresearchgate.net

The crystal structure of a related compound, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, reveals that the hydroxyl group participates in intermolecular O-H···N hydrogen bonds, forming chains of molecules. researchgate.net This highlights the group's potential to form key interactions with amino acid residues in a protein target. SAR studies on other heterocyclic scaffolds have consistently shown that the presence and spatial orientation of a hydrogen-bond donor at this position can be essential for biological activity. nih.gov

Derivatization of the hydroxymethyl group, for example, through esterification or etherification, can modulate the compound's properties in several ways:

Solubility and Bioavailability: Chemical modification of hydroxyl groups can alter a molecule's polarity, which in turn affects its solubility and ability to cross biological membranes. nih.gov

Receptor Interaction: Converting the hydroxyl group to a different functional group can either abolish a critical hydrogen bond interaction, leading to a loss of activity, or introduce a new, favorable interaction with the target.

Prodrug Strategy: The hydroxymethyl group can be functionalized to create a prodrug, which is inactive until metabolized in the body to release the active parent compound. This can be a strategy to improve pharmacokinetic properties.

Conformational Analysis and Bioactive Conformations of Isoxazole-Piperidine Scaffolds

The piperidine ring typically exists in a chair conformation. mdpi.com The orientation of the C-3 attached isoxazole ring (axial vs. equatorial) is a key conformational question. For many 4-substituted piperidines, the equatorial position is favored for bulky substituents to minimize steric hindrance. nih.gov However, as noted previously, electrostatic interactions with a protonated piperidine nitrogen can favor the axial conformation for polar substituents. nih.gov

Computational modeling and experimental techniques like NMR are used to study these conformational preferences. mdpi.com For example, NMR analysis of piperidine nucleosides confirmed that they adopt a conformation with equatorially oriented nucleobases, which was deemed a requirement to mimic the bioactive conformation of related drugs. mdpi.com Similarly, introducing rigidifying elements like bridges into the piperidine ring can lock the molecule into a specific conformation, which can then be tested for biological activity to probe the receptor's preferred ligand shape. nih.gov This approach provides valuable insights into the bioactive conformation, aiding in the rational design of more potent and selective analogues. nih.gov

Mechanistic Investigations of Biological Effects at the Molecular and Cellular Levels

Investigating the mechanisms by which (3-(Piperidin-4-yl)isoxazol-5-yl)methanol derivatives exert their biological effects involves studying their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Cellular Signaling Pathway Modulation

Derivatives containing isoxazole and piperidine/piperazine moieties have been shown to influence a variety of cellular signaling pathways, often leading to outcomes such as apoptosis, cell cycle arrest, or modulation of inflammatory responses. researchgate.netnih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival signaling cascade. nih.gov Some isoxazole-piperazine hybrids have been found to induce apoptosis by inhibiting this pathway. researchgate.net For example, compounds 5m and 5o were shown to cause hyperphosphorylation of Akt, which disrupts its normal function and inhibits cell survival signals. researchgate.net

p53-Mediated Apoptosis and Cell Cycle Arrest: The tumor suppressor protein p53 plays a central role in initiating apoptosis and arresting the cell cycle in response to cellular stress. The same isoxazole-piperazine hybrids that inhibit Akt were also found to activate p53. researchgate.net This activation can trigger downstream events leading to programmed cell death and can halt cell proliferation at different phases of the cell cycle. researchgate.net

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are involved in regulating cell growth, differentiation, and survival. nih.gov Certain flavonoids, which are also heterocyclic compounds, have been shown to modulate these pathways. For instance, luteolin (B72000) can activate the ERK signaling pathway, which is often associated with pro-survival signals. nih.gov It is plausible that isoxazole derivatives could similarly interact with and modulate these key signaling cascades.

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a protein complex that mediates inflammatory responses by activating caspase-1 and processing pro-interleukin-1β (pro-IL-1β) into its active form. mdpi.com Chemical modulation of a scaffold containing a 1-(piperidin-4-yl) moiety has yielded compounds capable of inhibiting NLRP3-dependent pyroptosis and IL-1β release. nih.govmdpi.com This indicates that such scaffolds can interfere with inflammatory signaling at a very fundamental level.

The table below provides examples of signaling pathways modulated by related heterocyclic compounds.

| Signaling Pathway | Modulating Agent Class | Observed Cellular Effect | Reference |

| PI3K/Akt Pathway | Isoxazole-piperazine hybrids | Inhibition of cell survival via Akt hyperphosphorylation. | researchgate.net |

| p53 Pathway | Isoxazole-piperazine hybrids | Induction of apoptosis and cell cycle arrest. | researchgate.net |

| NLRP3 Inflammasome | 1-(Piperidin-4-yl) derivatives | Inhibition of pyroptosis and IL-1β release. | nih.govmdpi.com |

| ERK/MAPK Pathway | Flavonoids (e.g., Luteolin) | Activation of pro-survival signaling. | nih.gov |

Protein-Ligand Interaction Analysis

The precise understanding of how derivatives of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol interact with their protein targets is fundamental to structure-based drug design. X-ray crystallography has been a pivotal technique, providing high-resolution, three-dimensional views of these interactions at an atomic level. nih.govnih.gov These studies are crucial for validating computational models and guiding the synthesis of more potent and selective inhibitors. nih.gov

In studies of related isoxazole-containing compounds, X-ray crystallography has confirmed the binding modes within various protein kinases. For instance, analysis of 3,4-diaryl-isoxazole inhibitors in complex with casein kinase 1 (CK1δ) revealed that the isoxazole ring can pack between hydrophobic residues like Ile-23 and Ile-148 and may form a hydrogen bond via its ring nitrogen with a structural water molecule. nih.gov Similarly, in the context of bromodomain and extra-C terminal domain (BET) family proteins, the isoxazole motif of inhibitors has been shown to form a critical hydrogen bond with an asparagine residue (Asn140) and a water-mediated hydrogen bond with a tyrosine residue (Tyr97). nih.gov The isoxazole ring system often fits into van der Waals contact with key residues, such as Ile146 in bromodomains, a common feature among potent inhibitors. nih.gov

These crystallographic insights are invaluable. They not only confirm predicted binding orientations but can also reveal unexpected molecular events, such as the spontaneous Pictet-Spengler cyclization observed during co-crystallization of some isoxazole derivatives, which led to the formation of new, highly potent ligands. nih.gov The detailed picture of protein-ligand contacts, including hydrogen bonds, hydrophobic interactions, and the displacement of water molecules, allows for the rational design of next-generation compounds based on the (3-(Piperidin-4-yl)isoxazol-5-yl)methanol scaffold. mdpi.com

Computational and In Silico Approaches in (3-(Piperidin-4-yl)isoxazol-5-yl)methanol Research

Computational methods are indispensable tools in modern drug discovery, enabling the rapid evaluation of large chemical libraries and providing deep insights into the molecular interactions that govern biological activity. nih.govresearchgate.net For derivatives of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol, these in silico techniques are crucial for predicting binding modes, identifying novel hits, and understanding structure-activity relationships.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in the study of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol derivatives, helping to elucidate their mechanism of action at a molecular level. nih.gov Docking simulations score potential binding poses based on their calculated affinity, allowing researchers to prioritize compounds for synthesis and biological testing. nih.gov

For example, in studies of related isoxazole-based inhibitors targeting protein kinases, docking simulations have successfully predicted key interactions. One study on CK1δ inhibitors showed the amidopyridinyl moiety occupying the adenine (B156593) region and forming bidentate hydrogen bonds with the backbone of Leu-85, while the isoxazole ring packed into a hydrophobic pocket. nih.gov In another case involving quinoxaline-isoxazole-piperazine conjugates as EGFR inhibitors, docking studies revealed significant binding interactions that correlated with their potent inhibitory activity. nih.gov Similarly, docking of isoxazole derivatives into the farnesoid X receptor (FXR) ligand-binding domain (LBD) yielded high docking scores, suggesting a strong binding affinity. nih.gov

These simulations are critical for structure-based drug design, allowing for the virtual screening of large compound libraries to identify novel scaffolds and for the rational optimization of existing leads. alliedacademies.org

Table 1: Representative Molecular Docking Study Results for Isoxazole Derivatives

| Compound Class | Protein Target | Key Predicted Interactions | Docking Score (Example) | Reference |

|---|---|---|---|---|

| Isoxazole-Piperazine Derivatives | Human Topoisomerase II | Binding with crucial amino acid residues. | Not specified | researchgate.net |

| Quinoxaline-Isoxazole-Piperazine Conjugates | EGFR Tyrosine Kinase | Multiple binding interactions with the EGFR active site. | Not specified | nih.gov |

| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | High binding affinity within the ligand-binding domain. | 136.6 to 141.1 | nih.gov |

| Thiazolo[3,2-a]pyridine Derivatives | α-amylase | Strong binding affinities. | -7.43 kcal/mol (Compound 4e) | plos.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov These models serve as 3D search queries for virtual screening, a process that computationally sifts through large chemical libraries to find novel compounds that match the pharmacophore and are therefore likely to be active. bionity.comnih.gov

For scaffolds related to (3-(Piperidin-4-yl)isoxazol-5-yl)methanol, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a pharmacophore model developed for triple uptake inhibitors based on pyran derivatives identified a specific 'folded' conformation as crucial for activity, along with defined distances between a benzhydryl moiety and an N-benzyl group. nih.gov In another study, a pharmacophore model for KHK-C inhibitors was generated from a co-crystallized ligand, and this model was then used to screen a library of 460,000 small molecules to find new potential inhibitors. nih.gov

The validation of these models is a critical step, often performed by assessing their ability to distinguish known active compounds from a set of decoy molecules. nih.gov Successful models can significantly reduce the number of compounds that need to be synthesized and tested experimentally, streamlining the drug discovery process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. frontiersin.org For series of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol derivatives, QSAR models can predict the activity of unsynthesized analogs, thereby guiding the design of more potent molecules.

These models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities. Statistical methods, from multiple linear regression to more complex machine learning algorithms like artificial neural networks, are then used to create a predictive equation. researchgate.net For instance, a 3D-QSAR study on isoxazole derivatives as FXR agonists identified that hydrophobicity and the presence of an electronegative group at specific positions were crucial for agonistic activity. nih.gov Another QSAR study on isoxazole-piperazine derivatives as anticancer agents found that molecular connectivity indices were important descriptors for describing their activity against different cancer cell lines. researchgate.net

The predictive power of a QSAR model is typically evaluated using a test set of compounds that were not used in the model's creation. frontiersin.org A robust and validated QSAR model is a valuable tool for prioritizing synthetic efforts toward compounds with the highest predicted potency. ijddd.com

Table 2: Examples of QSAR Studies on Related Heterocyclic Scaffolds

| Compound Series | Biological Target/Activity | QSAR Method | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| Isoxazole Derivatives | FXR Agonists | CoMFA and CoMSIA (3D-QSAR) | Hydrophobicity at R₂ and electronegativity at R₃ are crucial for activity. | nih.gov |

| Isoxazole-piperazine Derivatives | Anticancer Activity | 2D-QSAR | Molecular connectivity indices (1χ, 2χ) and electronic descriptors (LUMO) were important. | researchgate.net |

| Piperidin-4-yl-5-spiro-thiadiazolines | Antimicrobial Activity | 2D-QSAR | Surface area, polarizability, and hydrogen bond donor properties influence activity. | nih.gov |

| Thiazolidin-4-one Derivatives | Anticancer (Osteosarcoma) | Gene Expression Programming (Non-linear QSAR) | Developed a successful non-linear model for predicting IC50 values. | frontiersin.org |

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand complexes, modeling their movements and interactions over time. researchgate.netnih.gov This computational technique is essential for assessing the stability of binding modes predicted by molecular docking and for understanding the conformational flexibility of both the ligand and its target protein. researchgate.net

In the context of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol derivatives, MD simulations can validate the stability of the docked pose within the protein's active site. nih.gov By simulating the complex over nanoseconds, researchers can monitor key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the complex over time suggests a stable binding mode, while RMSF can highlight flexible regions of the protein or ligand. plos.orgmdpi.com

MD simulations are also used to analyze the persistence of crucial interactions, such as hydrogen bonds, throughout the simulation. mdpi.com Furthermore, advanced calculations like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov For example, MD simulations performed on isoxazole-based FXR agonists helped to verify the stability of the docked poses and analyze the structural effects of ligand binding. nih.gov These detailed insights into the dynamics of the protein-ligand interaction are critical for optimizing lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (3-(Piperidin-4-yl)isoxazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound can be synthesized via cyclization of oxime intermediates using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) under controlled conditions. Key steps include optimizing stoichiometry (e.g., sodium hydroxide for oxime formation) and monitoring reaction progress via TLC. Recrystallization from solvents like ethyl acetate/hexane improves purity .

Q. How can TLC and recrystallization be effectively applied to purify intermediates in its synthesis?

- Answer : TLC with silica gel plates (e.g., using ethyl acetate/hexane mobile phases) identifies intermediates, while recrystallization parameters (solvent polarity, cooling rate) are critical for isolating high-purity products. For example, dichloromethane or ethanol-based systems yield crystalline solids with defined melting points .

Q. What spectroscopic methods are essential for structural confirmation of the compound?

- Answer : NMR (¹H/¹³C) confirms the isoxazole-piperidine scaffold and hydroxyl group positioning. Mass spectrometry (exact mass analysis, e.g., 193.0102 Da for related analogs) validates molecular weight. IR spectroscopy identifies functional groups like -OH and C=N .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence physicochemical properties and biological interactions?

- Answer : Piperidine ring conformation affects solubility and hydrogen-bonding capacity. Computational modeling (e.g., DFT) predicts steric effects of substituents, while comparative studies with analogs (e.g., 4-cyclopropyl-3-fluoropyrrolidin-3-yl derivatives) reveal correlations between ring flexibility and logP values .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

- Answer : Co-solvents (e.g., DMSO/PEG mixtures) or pH-adjusted buffers (e.g., ammonium acetate pH 6.5) enhance aqueous solubility. Prodrug derivatization (e.g., esterification of the methanol group) improves membrane permeability, as demonstrated in related isoxazole derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved enzyme inhibition profiles?

- Answer : Systematic substitution at the piperidine (e.g., fluorophenyl groups) or isoxazole positions (e.g., chloromethyl derivatives) modulates interactions with enzyme active sites. In vitro assays (e.g., 15-lipoxygenase inhibition) combined with docking studies identify critical hydrogen-bond donors/acceptors .

Q. What stability issues arise during long-term storage, and how are they addressed?

- Answer : Hydrolysis of the isoxazole ring under humid conditions is a key degradation pathway. Stability studies (HPLC monitoring) recommend storage at -20°C in anhydrous solvents (e.g., acetonitrile) with desiccants. Light-sensitive degradation is minimized using amber vials .

Methodological Notes

- Synthesis Optimization : Use triethylamine as a base to neutralize HCl byproducts during chlorination steps, improving yield .

- Analytical Validation : Validate HPLC methods with buffer systems (e.g., ammonium acetate pH 6.5) to resolve polar degradation products .

- Biological Assays : Pre-incubate compounds in assay buffers to assess time-dependent solubility changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.